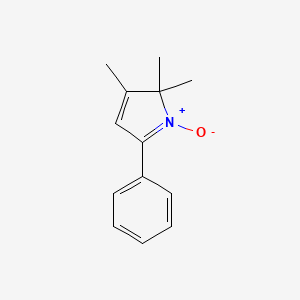
(2R,6S)-1,4-Oxathiane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1,4-Oxathiane-2,6-diol is a chiral compound with two stereocenters It is a member of the oxathiane family, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1,4-Oxathiane-2,6-diol typically involves the cyclization of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,4-dihydroxybutane with sulfur dichloride in the presence of a base, such as pyridine, to form the oxathiane ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to separate the desired enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1,4-Oxathiane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxathianes depending on the nucleophile used.
Scientific Research Applications
(2R,6S)-1,4-Oxathiane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6S)-1,4-Oxathiane-2,6-diol involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Diaminoheptanedioate: Another chiral compound with two stereocenters, used in the study of enzyme mechanisms.
(2R,6S)-2,6-Heptanediol: A diol with similar stereochemistry, used in the synthesis of polymers and other materials.
Uniqueness
(2R,6S)-1,4-Oxathiane-2,6-diol is unique due to its oxathiane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
78102-17-7 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
(2S,6R)-1,4-oxathiane-2,6-diol |
InChI |
InChI=1S/C4H8O3S/c5-3-1-8-2-4(6)7-3/h3-6H,1-2H2/t3-,4+ |
InChI Key |
PQPPCAGZGWTBKK-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](CS1)O)O |
Canonical SMILES |
C1C(OC(CS1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


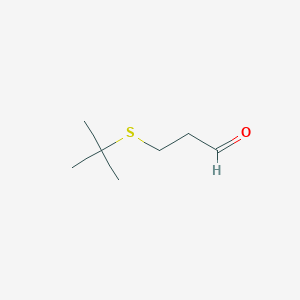
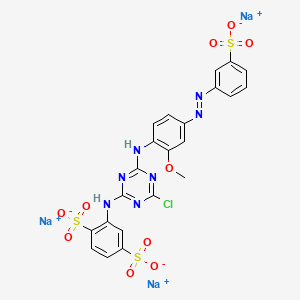
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
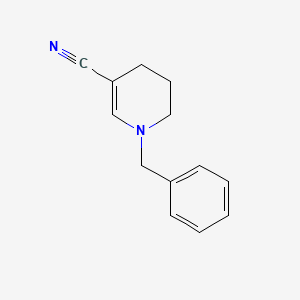
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)

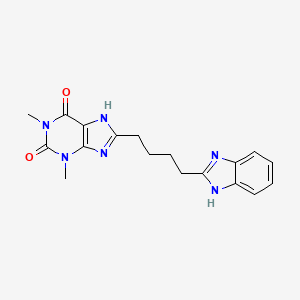
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
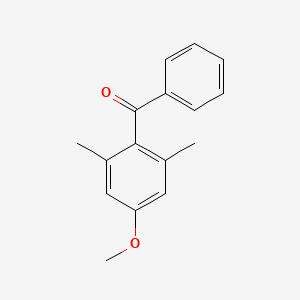
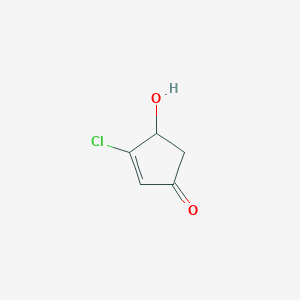
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
